3-Phenyl-1,2,4-thiadiazole-5-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2H-1,2,4-thiadiazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKQCFRTJSBUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)SN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383811 | |
| Record name | 3-phenyl-1,2,4-thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20069-34-5 | |
| Record name | 3-Phenyl-1,2,4-thiadiazole-5(2H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-1,2,4-thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of 1,2,4 Thiadiazole Scaffolds in Modern Chemical Science
The 1,2,4-thiadiazole (B1232254) ring system, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a scaffold of considerable interest in modern chemical science. isres.org Its derivatives are recognized for their diverse and significant biological activities, making them valuable in medicinal chemistry. nih.govmdpi.com The stability of the 1,2,4-thiadiazole ring, which is more resistant to acid, alkali, oxidizing, and reducing agents compared to some other heterocyclic systems, further enhances its utility. isres.org
The versatility of the 1,2,4-thiadiazole scaffold is demonstrated by the wide range of pharmacological properties exhibited by its derivatives. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and anticancer activities. nih.govjapsonline.comnih.govnih.gov The structural features of the 1,2,4-thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its rigid, planar structure, contribute to its capacity to interact with biological targets. nih.gov This has led to the development of numerous synthetic methods aimed at producing novel 1,2,4-thiadiazole derivatives for various research applications. isres.orgacs.org
Historical Context and Evolution of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol Research
The first synthesis of a 1,2,4-thiadiazole (B1232254) was documented in the 19th century, following the discovery of phenylhydrazine (B124118) and hydrazine. nih.gov However, the specific compound 3-Phenyl-1,2,4-thiadiazole-5-thiol, with its distinct phenyl and thiol substituents, has its own research trajectory. Early investigations into 1,2,4-thiadiazoles were foundational, but focused research on this particular derivative has evolved to explore its unique chemical properties and potential applications.
The presence of the thiol group at the 5-position introduces interesting chemical reactivity, particularly the potential for thione-thiol tautomerism, where the compound can exist in two interconverting forms. This characteristic has been a subject of spectroscopic and theoretical studies to understand the predominant tautomeric form in different states. The evolution of research on this compound has been driven by the broader interest in the pharmacological potential of thiadiazole derivatives and the desire to create new molecules with specific biological activities. nih.govzsmu.edu.ua
Scope and Objectives of the Research Overview
Classical Synthetic Approaches for 1,2,4-Thiadiazoles
Traditional methods for constructing the 1,2,4-thiadiazole core have been well-established for over a century and continue to be utilized. These approaches often involve the cyclization of open-chain precursors.
Reactions Involving Amidoximes and Carbon Disulfide
A notable classical method for synthesizing 1,2,4-thiadiazole-5-thiols involves the reaction of amidoximes with carbon disulfide. thieme-connect.de This condensation reaction, typically performed in a solvent mixture like methanol-dimethylformamide and in the presence of a base such as sodium methoxide, provides a direct route to 5-sulfanyl derivatives. thieme-connect.de This method is often favored over reactions with isothiocyanates due to higher yields and simpler purification of the resulting products. thieme-connect.de
Oxidative Cyclization of Thioamides
The oxidative dimerization of thioamides is a common and versatile strategy for forming symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgresearchgate.netisres.org This process relies on a variety of oxidizing agents to facilitate the intramolecular N-S bond formation. acs.org Commonly employed oxidants include hydrogen peroxide, halogens, and 2-iodoxybenzoic acid (IBX). thieme-connect.deacs.orgresearchgate.net The reaction of phenylthiourea (B91264) with hydrogen peroxide in the presence of hydrochloric acid, for example, yields 5-imino-N,4-diphenyl-1,2,4-thiadiazolidin-3-amine. thieme-connect.de
More recent developments have explored photocatalytic methods for this transformation. For instance, cuprous oxide (Cu₂O) rhombic dodecahedra have been shown to photocatalyze the cyclization of thiobenzamide (B147508) to 3,5-diphenyl-1,2,4-thiadiazole. rsc.org This approach represents a greener alternative to traditional methods that often require stoichiometric amounts of halogenated oxidizing agents. rsc.org
Condensation Reactions with Isothiocyanates
The reaction of amidoximes with isothiocyanates, a method first reported by Tiemann in 1889, is a classical route to 5-amino-1,2,4-thiadiazoles. thieme-connect.de This reaction can, however, sometimes lead to the formation of byproducts, complicating purification. thieme-connect.de Another approach involves the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to produce heteroarene-fused nih.govworktribe.comorganic-chemistry.orgthiadiazoles. nih.govnih.gov This method is highly regiospecific. nih.gov Additionally, a transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles can be achieved through the base-mediated tandem thioacylation of amidines with aryl isothiocyanates. organic-chemistry.org
Modern and Green Chemistry Syntheses Relevant to the this compound Framework
Contemporary synthetic chemistry has increasingly focused on developing more efficient, safer, and environmentally benign methods. These principles have been applied to the synthesis of 1,2,4-thiadiazoles, leading to innovative approaches.
Continuous Flow Synthesis Techniques for 1,2,4-Thiadiazoles
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and potential for scalability. nih.govworktribe.comdurham.ac.ukresearchgate.net A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazoles. nih.govworktribe.comdurham.ac.uk This methodology has been successfully used to prepare gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915), a valuable precursor for further functionalization. nih.govworktribe.comdurham.ac.uk The process often involves the reaction of amidines with reagents like trichloromethane sulfenylchloride in a flow reactor, which allows for the safe handling of hazardous materials. nih.govdurham.ac.uk This technique has also been applied to generate a series of bromophenyl-5-chloro-1,2,4-thiadiazoles, highlighting its utility in creating diverse molecular libraries. nih.govworktribe.comdurham.ac.uk
| Reagents | Product | Key Features |
| Benzamidine hydrochloride, Trichloromethane sulfenylchloride | 5-Chloro-3-phenyl-1,2,4-thiadiazole | Efficient and safe handling of hazardous reagent in a continuous flow system. nih.govdurham.ac.uk |
| Bromophenyl amidines, Trichloromethane sulfenylchloride | Bromophenyl-5-chloro-1,2,4-thiadiazoles | Allows for structural diversification of the 1,2,4-thiadiazole scaffold. nih.govworktribe.comdurham.ac.uk |
Catalytic Methodologies for Thiadiazole Ring Formation
The development of catalytic methods for synthesizing 1,2,4-thiadiazoles aligns with the principles of green chemistry by reducing waste and improving atom economy.
Vanadium-dependent haloperoxidases have been employed as biocatalysts for the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org This enzymatic approach utilizes a halide recycling mechanism and hydrogen peroxide as the terminal oxidant, offering a green alternative to traditional chemical oxidants. The method has been successfully applied to a range of thioamides, yielding the corresponding 1,2,4-thiadiazoles in moderate to high yields. acs.org
Copper(II)-mediated heterocyclization is another catalytic approach used in the synthesis of 1,2,4-thiadiazole alkaloids. acs.org This method forges the crucial N–S bond to assemble the heterocyclic core. acs.org Furthermore, iodine has been used as a catalyst with oxygen as the oxidant for the oxidative dimerization of thioamides in water, providing an environmentally friendly process for producing 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org
Recent research has also demonstrated the use of montmorillonite (B579905) K-10, a non-toxic and low-cost clay catalyst, for the synthesis of N-fused-imino-1,2,4-thiadiazolo isoquinoline (B145761) derivatives from 3-aminoisoquinolines and isothiocyanates. rsc.org Electrochemical methods offer another catalyst-free and oxidant-free approach, enabling the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas to yield 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. organic-chemistry.org
| Catalyst | Reactants | Product | Key Features |
| Vanadium haloperoxidase | Thioamides | 1,2,4-Thiadiazoles | Biocatalytic, uses H₂O₂ as oxidant, enzymatic halide recycling. acs.org |
| Copper(II) | Thioamides | 1,2,4-Thiadiazole alkaloids | Mediates N-S bond formation. acs.org |
| Iodine/O₂ | Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Environmentally friendly, uses water as a solvent. rsc.org |
| Montmorillonite K-10 | 3-Aminoisoquinolines, Isothiocyanates | N-fused-imino-1,2,4-thiadiazolo isoquinolines | Non-toxic, low-cost, heterogeneous catalyst. rsc.org |
| None (Electrochemical) | Imidoyl thioureas | 3-Substituted 5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, good to excellent yields. organic-chemistry.org |
Tautomerism and Equilibrium Dynamics: Thione-Thiol Forms.nih.govncl.res.in
The compound this compound exists in a tautomeric equilibrium between its thiol and thione forms. nih.gov This phenomenon, known as thione-thiol tautomerism, is common in heterocyclic compounds containing a thiol group adjacent to a nitrogen atom within the ring. The two tautomeric forms are this compound and 3-phenyl-1,2,4-thiadiazole-5(4H)-thione. nih.gov
The equilibrium between these two forms can be influenced by various factors, including the solvent's polarity and the compound's physical state (solid or in solution). Spectroscopic methods like NMR and IR spectroscopy are instrumental in studying this equilibrium. ncl.res.in For instance, in IR spectroscopy, the presence of a C=S stretching band would indicate the thione form, while an S-H stretching band would be characteristic of the thiol form. ncl.res.in Similarly, in ¹H NMR spectroscopy, the chemical shift of the proton attached to the nitrogen or sulfur atom can provide insights into the predominant tautomeric form in a given solvent.
Nucleophilic Substitution Reactions at the 5-Position of 1,2,4-Thiadiazoles.isres.org
The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which makes the carbon at the 5-position electrophilic. In the case of this compound, the thiol group can act as a leaving group, particularly after being converted to a better leaving group, or the thiolate anion can act as a nucleophile itself in various reactions.
Common nucleophilic substitution reactions at this position include alkylation, where the thiol group is reacted with alkyl halides to form 5-alkylthio-3-phenyl-1,2,4-thiadiazoles. Another important reaction is the displacement of a suitable leaving group at the 5-position (like a halogen) by various nucleophiles. For example, 5-chloro-3-phenyl-1,2,4-thiadiazole can react with a range of nitrogen, sulfur, and oxygen-based nucleophiles to yield a variety of 5-substituted derivatives. isres.org
Electrophilic Reactivity and Limitations of the 1,2,4-Thiadiazole Ring System.isres.orgchemistrysteps.comlibretexts.orglibretexts.org
The 1,2,4-thiadiazole ring is generally considered to be electron-deficient and, as a result, exhibits very low reactivity towards electrophilic substitution reactions. isres.org The presence of two electronegative nitrogen atoms and a sulfur atom in the ring deactivates it towards attack by electrophiles. This deactivation is a common feature of many azole rings.
Attempts to perform common electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the 1,2,4-thiadiazole ring are typically unsuccessful or require harsh reaction conditions. isres.org The presence of a phenyl group at the 3-position can undergo electrophilic substitution on the phenyl ring itself, but the thiadiazole ring remains largely unreactive. Furthermore, the reaction conditions for many electrophilic substitutions, such as the use of strong acids in nitration or Lewis acids in Friedel-Crafts reactions, can lead to the protonation of the nitrogen atoms in the thiadiazole ring. chemistrysteps.comlibretexts.org This protonation further deactivates the ring towards electrophilic attack. chemistrysteps.comlibretexts.org
Ring Transformations and Rearrangement Mechanisms
1,2,4-thiadiazole derivatives can undergo ring transformation and rearrangement reactions under certain conditions, such as thermal or photochemical stimuli, or in the presence of specific reagents. These reactions can lead to the formation of other heterocyclic systems. While specific studies on the ring transformations of this compound are not extensively detailed in the provided context, general principles of thiadiazole chemistry suggest potential pathways.
For instance, treatment of certain 1,2,4-thiadiazoles with strong bases can lead to ring cleavage. chemicalbook.com Additionally, rearrangements analogous to those seen in other azole systems, like the Dimroth rearrangement, could potentially occur, leading to the migration of the exocyclic group and ring atoms. Some studies have reported the rearrangement of 1,2,4-triazole (B32235) derivatives, which can serve as a conceptual model for potential rearrangements in the 1,2,4-thiadiazole system. rsc.org
Acid-Base Properties and Stability in Varied Reaction Media.isres.org
The thiol group at the 5-position imparts acidic properties to the molecule, allowing it to form salts with bases. The pKa value of the thiol group would determine its degree of ionization at a given pH. The nitrogen atoms in the 1,2,4-thiadiazole ring are weakly basic and can be protonated in strongly acidic media. chemicalbook.com This protonation can affect the reactivity of the molecule, as discussed in the context of electrophilic substitutions. The stability of this compound in various reaction media is an important consideration for its synthesis, purification, and application in further chemical transformations. Generally, 3,5-disubstituted 1,2,4-thiadiazoles are more stable towards acids, alkalis, and oxidizing or reducing agents compared to the unsubstituted parent ring. isres.org
Derivatization and Functionalization Strategies of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol
Alkylation and Acylation Reactions at Sulfur and Nitrogen Sites
The presence of both sulfur and nitrogen nucleophiles in the 3-phenyl-1,2,4-thiadiazole-5-thiol scaffold allows for targeted alkylation and acylation reactions. The regioselectivity of these reactions—whether they occur at the sulfur (S-alkylation/acylation) or nitrogen (N-alkylation/acylation)—is often dictated by the reaction conditions and the nature of the electrophile.
Alkylation typically occurs at the exocyclic sulfur atom, which is the more nucleophilic site, especially under basic conditions where a thiolate anion is formed. For instance, the alkylation of analogous 3-substituted-1H-1,2,4-triazole-5-thiols with alkyl iodides or ethyl chloroacetate (B1199739) proceeds readily at the sulfur atom to yield the corresponding S-alkylated products. nih.govresearchgate.net In a similar fashion, reacting this compound with an alkylating agent like ethyl chloroacetate in the presence of a base would be expected to yield the S-substituted thioether. researchgate.net
Acylation reactions can be directed to either the nitrogen or sulfur atoms. N-acylation is often achieved by reacting the heterocyclic core with acyl chlorides. nih.gov For example, new 1-acyl derivatives of similar 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles have been synthesized through the acylation of the triazole ring nitrogen with various acyl chlorides. nih.gov This suggests that this compound could undergo N-acylation, particularly if the sulfur is already functionalized or if specific catalysts are used to favor nitrogen reactivity.
Table 1: Examples of Alkylation and Acylation Reactions on Analogous Thiadiazole/Triazole Thiols
| Reactant Core | Reagent | Product Type | Site of Functionalization | Reference |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol | Alkyl iodides | S-Alkylation (Thioether) | Sulfur | nih.gov |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | S-Alkylation (Thioether ester) | Sulfur | researchgate.net |
| 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole | Acyl chlorides | N-Acylation | Nitrogen | nih.gov |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dihalogenoalkanes | S-Alkylation (Thioether) | Sulfur | nih.gov |
Formation of Sulfur-Linked Derivatives (Thioethers, Disulfides)
The thiol group is a prime site for creating sulfur-linked derivatives, primarily thioethers and disulfides.
Thioethers are commonly synthesized via the S-alkylation reactions discussed previously. The reaction of this compound with various alkyl halides (e.g., bromides, iodides) or other electrophiles like α,ω-dihaloalkanes in the presence of a base (e.g., potassium carbonate, sodium hydroxide) leads to the formation of stable thioether linkages. nih.govnih.gov A general method involves the reaction of a thiol with sodium monochloroacetate in an aqueous medium to produce the corresponding thioethanoic acid, which is a type of thioether. ukma.edu.ua This approach has been used to synthesize derivatives of 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. ukma.edu.ua
Disulfides can be formed through the oxidation of the thiol group. While not extensively detailed for this specific compound in the searched literature, mild oxidizing agents can couple two molecules of the thiol to form a disulfide bridge (-S-S-). This is a common reaction for thiols in general. Conversely, the disulfide can be reduced back to the thiol, providing a reversible chemical switch.
Table 2: Synthesis of Sulfur-Linked Derivatives from Analogous Heterocyclic Thiols
| Starting Material | Reagent(s) | Product | Derivative Type | Reference |
|---|---|---|---|---|
| 2,5-Dimercapto-1,3,4-thiadiazole | Ethyl bromobutyrate, K₂CO₃ | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | Thioether | nih.gov |
| 4-Phenyl-...-1,2,4-triazole-3-thiol | Sodium monochloroacetate | 2-((4-phenyl-...-1,2,4-triazol-3-yl)thio)ethanoic acid | Thioether | ukma.edu.ua |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane, Base | Symmetrical bis-thiadiazole | Thioether | nih.gov |
Nitrogen-Centered Functionalization (e.g., Schiff Base Formation with Analogous Thiadiazoles)
While this compound itself does not possess a primary amino group for direct Schiff base formation, analogous thiadiazole structures containing an amino group are widely used for this purpose. dergipark.org.trresearchgate.netsaspublishers.com The synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or a ketone, forming a characteristic azomethine or imine group (-C=N-). dergipark.org.trmwjscience.comnih.gov
For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is readily condensed with various aldehydes in refluxing ethanol, often with a catalytic amount of acetic acid, to yield a range of Schiff bases. researchgate.net Similarly, new Schiff bases have been obtained from the reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and various aldehydes. dergipark.org.tr These examples demonstrate that if an amino group were introduced into the 3-phenyl-1,2,4-thiadiazole (B3053043) scaffold (e.g., at the phenyl ring), or if one were to start from an amino-thiadiazole precursor, nitrogen-centered functionalization via Schiff base formation would be a highly effective strategy. nih.gov The formation of these imines significantly broadens the molecular diversity achievable from the core heterocycle. saspublishers.com
Table 3: Schiff Base Formation with Amino-Substituted Thiadiazole and Triazole Analogues
| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol | Various aldehydes | Absolute ethanol, acetic acid, reflux | Schiff Base | researchgate.net |
| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Benzaldehyde derivatives | Condensation | Schiff Base | dergipark.org.tr |
| 3-Amino- and 4-amino-1,2,4-triazoles | Aromatic aldehydes | Ultrasound, 3-5 minutes | Schiff Base | nih.gov |
| 5-Substituted-2-amino-1,3,4-thiadiazolidines | Aliphatic/Aryl aldehydes/ketones | Condensation | Schiff Base | saspublishers.com |
Regioselective Modifications and Controlled Functionalization Approaches
Controlled functionalization of the this compound ring system is key to synthesizing specific isomers and derivatives. The tautomerism between the thiol and thione forms is central to its reactivity, and controlling the reaction site (S vs. N) is a primary challenge in regioselective synthesis.
As a general principle observed in similar heterocyclic thiols, alkylation reactions tend to be regioselective for the sulfur atom, yielding S-alkylated products. researchgate.netfigshare.com This is often achieved by generating the thiolate anion with a base, which is a softer and more potent nucleophile than the ring nitrogens. For example, studies on the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole confirm that the reaction with ethyl chloroacetate occurs at the exocyclic sulfur. researchgate.net
In contrast, other reactions can be directed toward the nitrogen atoms. N-acylation of related triazole systems has been shown to be effective, suggesting that with the appropriate choice of reagents and conditions (e.g., using a harder acylating agent), functionalization can be directed to the nitrogen of the 1,2,4-thiadiazole (B1232254) ring. nih.gov The synthesis of specific derivatives often relies on multi-step pathways where one reactive site is protected or functionalized first, allowing for subsequent modification at another site. nih.gov The development of catalyst-free annulation reactions, such as those between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, highlights advanced strategies for achieving high regioselectivity in the synthesis of sulfur- and nitrogen-containing heterocycles. rsc.org Such controlled approaches are essential for building complex molecular architectures based on the thiadiazole framework. figshare.com
Coordination Chemistry and Metallosupramolecular Assemblies of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol Ligands
Ligand Design and Coordination Modes with Transition Metal Ions (S, N donor sites)
3-Phenyl-1,2,4-thiadiazole-5-thiol is a heterocyclic compound featuring multiple potential donor sites for coordination with transition metal ions, primarily through its sulfur and nitrogen atoms. The ligand's versatility stems from its ability to exist in tautomeric forms: the thiol form and the thione form. This thiol-thione tautomerism is a critical factor in determining its coordination behavior. In solution, an equilibrium exists between the two forms, but upon coordination to a metal ion, one form is typically stabilized.
The deprotonation of the thiol group (-SH) creates an anionic thiolate sulfur atom, which is a soft donor and readily coordinates to a wide range of transition metals. Additionally, the 1,2,4-thiadiazole (B1232254) ring contains two nitrogen atoms (at positions 2 and 4), which can act as neutral donor sites. This multi-dentate character allows for several coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through the exocyclic sulfur atom after deprotonation. This is a common mode for related triazole- and thiadiazole-thiol ligands.
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the deprotonated exocyclic sulfur atom and one of the adjacent ring nitrogen atoms (N4). Chelation is often favored as it leads to thermodynamically more stable metal complexes.
Bridging Coordination: The ligand can act as a bridge between two or more metal centers. This can occur in a variety of ways, for instance, by using the exocyclic sulfur to bind to one metal and a ring nitrogen to bind to another. This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks.
The presence of both soft (sulfur) and borderline (nitrogen) donor atoms allows this compound to coordinate with a broad spectrum of transition metal ions, influencing the resulting complexes' geometry, stability, and reactivity.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common synthetic route is the direct reaction of an ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the metal salt, such as a chloride, nitrate, or acetate (B1210297) salt of the desired transition metal (e.g., Ni(II), Co(II), Cd(II), Cr(III), Zn(II)).
The reaction is often carried out under reflux for a few hours to ensure completion. The resulting metal complexes, which may precipitate out of the solution upon cooling, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent can be performed to obtain pure crystalline products. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.
Initial characterization of the newly synthesized complexes involves determining their physical properties, such as color, melting point, and solubility. Further characterization is performed using a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal ion and to propose a structure for the complex. These techniques include Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. jmchemsci.comnih.gov
Structural Elucidation of Coordination Compounds via X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes in the solid state. This technique provides detailed information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions that dictate the crystal packing.
While specific crystal structures of metal complexes containing the this compound ligand are not widely reported in the surveyed literature, analysis of closely related structures provides significant insight. For instance, X-ray studies on complexes of similar 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-thione derivatives reveal crucial structural features. mdpi.com These studies often confirm that the ligand coordinates to the metal center through the exocyclic sulfur atom and a nitrogen atom from the heterocyclic ring, forming a stable chelate.
In organotin(IV) complexes with 5-phenyl-1,3,4-oxadiazole-2-thiol, X-ray crystallography has shown that the tin atoms are five-coordinated with a distorted trigonal bipyramidal geometry and that the complexes can form 1D polymeric chains through intermolecular Sn···N interactions. cymitquimica.com Similarly, X-ray analysis of a zinc(II) coordination polymer with 5-methylsulfanyl-1,3,4-thiadiazole-2-thione revealed that the ligand coordinates to two different zinc ions, one via the thione group and the other via a ring nitrogen atom, forming a one-dimensional chain structure. researchgate.net These examples highlight the power of X-ray crystallography in revealing the detailed coordination environment and supramolecular assembly of complexes with related thiadiazole-thiol ligands.
Spectroscopic Signatures of Metal-Ligand Interactions (IR, UV-Vis, NMR, ESR)
Spectroscopic methods are essential for characterizing metal complexes and understanding the nature of the metal-ligand bond. Each technique provides unique information about the structural changes that occur upon coordination.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The IR spectrum of the free this compound ligand is expected to show a characteristic absorption band for the S-H stretch (around 2550-2600 cm⁻¹) if it exists in the thiol form, and a C=S stretching band (around 1050-1250 cm⁻¹) for the thione form. Upon complexation via the deprotonated thiol group, the ν(S-H) band disappears. Furthermore, shifts in the stretching frequencies of the C=N and C-S bonds within the thiadiazole ring are indicative of coordination. A shift in the ν(C=N) band to a lower wavenumber often suggests the involvement of a ring nitrogen atom in coordination. mdpi.com The appearance of new, low-frequency bands (typically below 500 cm⁻¹) can be assigned to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations, providing direct evidence of coordination. jmchemsci.com
| Vibrational Mode | Free Ligand (Typical Range, cm⁻¹) | Coordinated Ligand (Typical Change) |
| ν(S-H) | ~2736 | Disappears upon deprotonation and coordination. |
| ν(C=N) | ~1645 | Shifts to lower or higher frequency. |
| ν(C-S) | ~673 | Shifts, indicating coordination through sulfur. |
| ν(M-N) / ν(M-S) | Not present | Appear in the far-IR region (~300-500 cm⁻¹). |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to that of the free ligand, can provide information about the coordination environment. The free ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings. Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, new bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or to d-d transitions within the metal center for transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. In the ¹H NMR spectrum of the free ligand, a signal corresponding to the SH proton is expected. Upon deprotonation and coordination to a metal, this signal disappears. The signals for the protons on the phenyl ring and the heterocyclic ring often experience shifts in their chemical shift values due to the change in the electronic environment upon complexation. nih.gov
| Proton Signal | Free Ligand (Typical Shift, ppm) | Coordinated Ligand (Typical Change) |
| -SH | ~13.97 | Signal disappears. |
| Aromatic -CH | ~7.5 - 8.1 | Signals shift downfield or upfield. |
Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is used for complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II) or Co(II). The ESR spectrum can provide valuable information about the oxidation state of the metal ion and the geometry of the coordination sphere.
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound can be investigated using techniques like cyclic voltammetry (CV). This method provides information on the redox behavior of both the metal center and the ligand itself.
Studies on related 2-mercapto-1,3,4-thiadiazole derivatives have shown that these compounds can be electrochemically oxidized. mdpi.com The oxidation peak observed in voltammetric studies is often attributed to the formation of a disulfide bond (R-S-S-R) from two thiol moieties. mdpi.com This process is typically irreversible. For metal complexes, the redox potentials can be significantly different from those of the free ligand or the free metal ion, indicating that the electronic properties are modified upon coordination. The CV of a complex might show redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple of the metal center, or redox processes centered on the ligand. The stability of different oxidation states of the metal can be assessed from the electrochemical data, which is crucial for applications in catalysis and sensor technology.
Supramolecular Architecture Formation in Metal-Organic Frameworks and Coordination Polymers
The ability of this compound to act as a bridging ligand is key to the formation of extended supramolecular structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com By connecting multiple metal centers, these ligands can facilitate the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
The structure of the resulting CP or MOF is influenced by several factors, including:
The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).
The coordination mode of the thiadiazole ligand.
The presence of co-ligands or solvent molecules that can be incorporated into the structure.
The reaction conditions, such as temperature and solvent.
Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of 3-Phenyl-1,2,4-thiadiazole-5-thiol in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the phenyl group, a multiplet is typically observed in the aromatic region, around δ 7.53 ppm. nih.gov In analogs such as 5-amino-3-phenyl-1,2,4-thiadiazole, the aromatic protons appear as a multiplet as well. chemicalbook.com The proton of the N-H group in the thiadiazole ring of related compounds, which confirms the thione tautomer, is often observed as a broad singlet at a significantly downfield chemical shift, for instance, around 12.9 ppm to 14.69 ppm in analogous 1,3,4-oxadiazole-2-thione systems. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For analogs like N-substituted 1,3,4-thiadiazoles, the carbon atom of the C=S group (in the thione tautomer) is typically found at a downfield chemical shift. The carbons of the phenyl ring resonate in the aromatic region (approximately 127-137 ppm), while the carbons within the thiadiazole ring also show distinct signals. dergipark.org.tr For instance, in related 1,3,4-thiadiazole (B1197879) derivatives, the carbon adjacent to the secondary amine (C-N) can appear between 163.77 and 169.01 ppm, and the other thiadiazole ring carbon can be observed at 159.56–162.90 ppm. dergipark.org.tr
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structural assignments by establishing correlations between protons and carbons.
Interactive Data Table: Representative NMR Data for this compound and Analogs
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | Phenyl-H | ~7.53 | Multiplet | nih.gov |
| ¹H | N-H (Thione) | ~12.9 - 14.69 | Singlet (broad) | researchgate.net |
| ¹³C | Phenyl-C | ~127 - 137 | - | dergipark.org.tr |
| ¹³C | C=S (Thione) | Downfield | - | dergipark.org.tr |
| ¹³C | Thiadiazole-C | ~159 - 169 | - | dergipark.org.tr |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound, typically recorded using a KBr wafer, displays characteristic absorption bands. nih.gov For related 2-amino-5-phenyl-1,3,4-thiadiazole, theoretical calculations have aided in the assignment of vibrational frequencies. nih.gov Key vibrational modes include:
N-H stretching: The presence of a band in the region of 3100-3400 cm⁻¹ can be indicative of the N-H bond in the thione tautomer.
C=N stretching: Vibrations associated with the C=N bond within the thiadiazole ring are expected in the 1600-1650 cm⁻¹ region.
C=S stretching: A key band for the thione tautomer, the C=S stretching vibration, typically appears in the range of 1050-1250 cm⁻¹.
Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹. researchgate.net
C-S stretching: Bands corresponding to the C-S bonds within the ring can be found in the 600-800 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For analogous molecules like 5-amino-1,3,4-thiadiazole-2-sulfonamide, both experimental and theoretical studies have been conducted to assign the Raman active modes. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for Thiadiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| Aromatic C-H stretch | >3000 | FTIR | researchgate.net |
| N-H stretch | 3100-3400 | FTIR | - |
| C=N stretch | 1600-1650 | FTIR | - |
| C=S stretch | 1050-1250 | FTIR | - |
| C-S stretch | 600-800 | FTIR | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structural features of this compound through its fragmentation pattern.
The molecular formula of this compound is C₈H₆N₂S₂. nih.gov This corresponds to a molecular weight of approximately 194.3 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is 193.99724055 Da. nih.gov
The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for related thiadiazole compounds involve the loss of small, stable molecules or radicals. For instance, the cleavage of the thiadiazole ring and fragmentation of the phenyl group are expected. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Single Crystal X-ray Diffraction Analysis for Solid-State Structures
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For analogs of this compound, this technique has provided unambiguous proof of their molecular structure. nih.govnih.gov
Studies on related thiadiazole derivatives have revealed important structural parameters. For example, in a 1,3,4-thiadiazole derivative, the molecule was found to be non-planar, with the phenyl ring being twisted relative to the thiadiazole ring. uaslp.mx The crystal structure of a fused triazolo-thiadiazole system was confirmed to have a specific molecular and supramolecular arrangement dominated by non-covalent interactions. mdpi.com
For a compound like 3-phenyl-1,4,2-dithiazole-5-thione, the dihedral angle between the heterocyclic ring and the phenyl ring was found to be 2.62 (5)°. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.govnih.gov
Interactive Data Table: Crystallographic Data for an Analogous Thiadiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2155(9) |
| b (Å) | 22.1709(18) |
| c (Å) | 21.4858(17) |
| β (°) | 99.677(8) |
| V (ų) | 4797.0(7) |
| Data for compound 40m from reference nih.gov |
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the forces that govern the crystal packing.
For related thiadiazole structures, Hirshfeld surface analysis has been employed to delineate the contributions of different types of intermolecular contacts. nih.govacs.orgnih.gov These analyses often reveal the prevalence of:
Hydrogen Bonds: N-H···N and C-H···N hydrogen bonds are common in linking molecules into chains or layers. nih.gov
π-π Stacking: Interactions between the aromatic phenyl rings and/or the thiadiazole rings contribute to the stability of the crystal structure. nih.govnih.gov The centroid-centroid distances for such interactions are typically in the range of 3.6-3.8 Å. nih.govnih.gov
Other Interactions: C-H···π interactions and contacts involving sulfur atoms (e.g., S···H, S···C) are also frequently observed. acs.orgnih.gov
Computational and Theoretical Investigations of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical study of 3-phenyl-1,2,4-thiadiazole-5-thiol. researchgate.net These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule. conicet.gov.ar DFT methods, such as the popular B3LYP functional, combined with basis sets like 6-31G or 6-311++G(d,p), have proven effective for studying thiadiazole derivatives, providing a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise energy and property calculations. researchgate.net
A primary step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles of its ground state. Studies on analogous thiadiazole compounds have successfully used methods like DFT (B3LYP) to determine their geometry. researchgate.net
Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests the molecule is more polarizable and reactive. researchgate.net Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical interaction.
Table 1: Representative Calculated Electronic Properties for Thiadiazole Derivatives This table is illustrative, based on data for related thiadiazole compounds, to show typical values obtained from DFT calculations.
| Parameter | Description | Typical Calculated Value | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV | researchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 4.5 to 5.5 eV | researchgate.net |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | ~ 2.0 to 5.0 Debye | researchgate.net |
Theoretical calculations are highly valuable for interpreting and predicting experimental spectra. dergipark.org.tr After geometry optimization, the same DFT methods can be used to calculate various spectroscopic parameters.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of absorption bands in an IR spectrum. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as N-H stretches, C=S stretches, or aromatic C-H bends. Comparing the calculated spectrum with the experimental one aids in the complete vibrational assignment of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, help confirm the molecular structure and assign specific resonances to individual nuclei in the molecule. dergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to the absorption of light in the ultraviolet-visible range. This allows for the prediction of the λmax values and helps in understanding the nature of the electronic excitations, often involving transitions from the HOMO to the LUMO. dergipark.org.tr
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related 1,3,4-Thiadiazole (B1197879) Derivative This table demonstrates the typical correlation between experimental and theoretical data.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Reference |
| IR (cm⁻¹) | dergipark.org.tr | ||
| N-H Stretch | 3150 cm⁻¹ | 3165 cm⁻¹ | |
| C=N Stretch | 1550 cm⁻¹ | 1545 cm⁻¹ | |
| ¹³C NMR (ppm) | dergipark.org.tr | ||
| Thiadiazole C=S | 162.9 ppm | 163.8 ppm | |
| Phenyl C1 | 135.9 ppm | 136.2 ppm | |
| UV-Vis (nm) | dergipark.org.tr | ||
| λmax | 310 nm | 305 nm |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD could be used to explore its conformational landscape, such as the rotation of the phenyl ring relative to the thiadiazole ring. It can also simulate the molecule's dynamics in a solvent, providing information on solvation effects and the flexibility of the thiol group. Although a powerful technique, specific MD simulation studies focused solely on this compound are not prominent in the surveyed literature.
Modeling of Tautomeric Equilibria and Reaction Pathways
This compound can exist in a tautomeric equilibrium with its thione form, 3-phenyl-2H-1,2,4-thiadiazole-5-thione. nih.gov This type of thiol-thione tautomerism is common in heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom. researchgate.netresearchgate.net
Quantum chemical calculations are exceptionally well-suited to study these equilibria. researchgate.net By calculating the total electronic energies of both the thiol and thione tautomers, researchers can predict their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more abundant species at equilibrium. researchgate.net Furthermore, computational methods can model the reaction pathway for the tautomeric conversion by locating the transition state structure and calculating the activation energy barrier for the proton transfer. Studies on the formation of related oxadiazoles (B1248032) have shown that such reaction mechanisms can be effectively mapped out using quantum-chemical modeling. chemintech.ru
Table 3: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure |
| This compound (Thiol form) | Image of the thiol tautomer |
| 3-Phenyl-2H-1,2,4-thiadiazole-5-thione (Thione form) | Image of the thione tautomer |
Note: The relative stability of these tautomers can be influenced by the solvent and solid-state packing effects.
Ligand-Target Interaction Modeling for Mechanistic Insights in In Vitro Studies
Given that many thiadiazole derivatives exhibit biological activity, understanding how they interact with their protein targets is crucial. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand, such as this compound, within the active site of a target protein. nih.gov
The process involves placing the ligand in various positions and conformations within the binding pocket and scoring the resulting complexes based on their estimated binding affinity. This modeling provides valuable mechanistic insights by identifying the key intermolecular interactions responsible for binding. nih.gov For this compound, these interactions could include:
Hydrogen bonds: The thiol (-SH) group and the nitrogen atoms in the thiadiazole ring can act as hydrogen bond donors or acceptors with amino acid residues like lysine (B10760008) or methionine. nih.gov
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine. nih.gov
Arene-cation interactions: The electron-rich phenyl ring can form favorable interactions with positively charged residues like lysine. nih.gov
These computational docking studies can rationalize the results of in vitro enzyme inhibition assays and guide the design of new, more potent analogues by suggesting modifications that would enhance binding affinity. nih.gov
Table 4: Common Intermolecular Interactions Modeled in Ligand-Target Docking Studies of Thiadiazole Derivatives
| Interaction Type | Potential Groups on Ligand | Potential Interacting Residues in Target | Reference |
| Hydrogen Bonding | -SH, Ring Nitrogens | Met, Lys, Thr | nih.gov |
| Hydrophobic Interactions | Phenyl Ring | Leu, Val, Phe, Pro | nih.gov |
| Arene-Cation Interaction | Phenyl Ring | Lys | nih.gov |
Biological Activity Research and Mechanistic Insights of 3 Phenyl 1,2,4 Thiadiazole 5 Thiol Derivatives in Vitro Studies
In Vitro Antimicrobial Activity and Proposed Mechanisms of Action.journalcsij.comnih.gov
Derivatives of 3-phenyl-1,2,4-thiadiazole-5-thiol have demonstrated notable in vitro activity against a variety of pathogenic bacteria and fungi. journalcsij.comnih.gov The structural features of these compounds, particularly the substituents on the phenyl ring and modifications at the thiol position, play a crucial role in determining their antimicrobial spectrum and potency.
Antibacterial Spectrum and Efficacy against Specific Bacterial Strains.journalcsij.comnih.govnih.gov
In vitro studies have shown that derivatives of this compound exhibit a broad range of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. rsc.orgnih.govnih.govijpcbs.com Research has highlighted the effectiveness of these compounds against clinically relevant strains.
For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov The introduction of halogen groups, such as fluorine and chlorine, on the phenyl ring has been observed to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Specifically, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine demonstrated good inhibitory effects against S. aureus and B. subtilis. nih.gov
Some derivatives have also displayed activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govijpcbs.com For example, compounds A2, A4, and B2 from a synthesized series of 1,3,4-thiadiazole derivatives showed the highest activity against Gram-negative bacteria. ijpcbs.com It has been noted that E. coli appears to be more susceptible to some of these derivatives compared to other bacterial strains. ijpcbs.com The table below summarizes the antibacterial activity of selected 1,3,4-thiadiazole derivatives.
Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4a, 4b, 4c | Staphylococcus aureus, Bacillus subtilis | Significant antibacterial activity | rasayanjournal.co.in |
| 8a, 8b | Staphylococcus aureus, Bacillus subtilis | Good inhibitory effects (MIC 20-28 µg/mL) | nih.gov |
| 8a-c | Escherichia coli, Pseudomonas aeruginosa | Moderate inhibitory effects (MIC 24-40 µg/mL) | nih.gov |
| A2, A4, B2 | Gram-negative bacteria | Highest activity in the series | ijpcbs.com |
| 39d | Bacillus subtilis | Potency similar to nitrofurantoin | nih.gov |
| 26 | Streptococcus pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good antibacterial activity (MIC 8-31.25 µg/mL) | nih.gov |
Antifungal Spectrum and Efficacy against Specific Fungal Strains.journalcsij.comnih.gov
In addition to their antibacterial properties, derivatives of this compound have been investigated for their in vitro antifungal activity against a range of pathogenic fungi. journalcsij.comnih.govnih.govnih.gov
Studies have demonstrated the efficacy of these compounds against species such as Candida albicans and Aspergillus niger. nih.govnih.gov For example, derivatives 8d and 8e, which feature oxygenated substituents on the phenyl ring, exhibited significant antifungal activity against A. niger and C. albicans. nih.gov Similarly, compounds 4f and 4g from another series showed significant antifungal activity. rasayanjournal.co.in
Certain derivatives have shown broad-spectrum antifungal potential. For instance, compound 3l, bearing a 2,4-dichlorophenyl group, was highly active against C. albicans, C. crusei, C. glabrata, and C. famata. nih.gov Another compound, 3k, with a 2,4-difluorophenyl substituent, also demonstrated good activity against several Candida species. nih.gov The table below presents the antifungal activity of various 1,3,4-thiadiazole derivatives.
Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Fungal Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4f, 4g | Aspergillus niger, Candida albicans | Significant antifungal activity | rasayanjournal.co.in |
| 8d, 8e | Aspergillus niger, Candida albicans | Significant antifungal activity (MIC 32-42 µg/mL) | nih.gov |
| 3l | Candida albicans ATCC 10231 | MIC of 5 µg/mL | nih.gov |
| 3l | C. crusei ATCC 6258, C. glabrata ATCC 2001, C. famata | MIC of 10 µg/mL | nih.gov |
| 3k | Candida albicans ATCC 10231, C. crusei ATCC 6528, C. famata | MIC of 10 µg/mL | nih.gov |
| Y18 | Botrytis cinerea | EC50 of 2.4 µg/mL | acs.org |
| 26 | Aspergillus fumigatus, Candida albicans, Geotrichum candidum | Good antifungal activity (MIC 8-31.25 µg/mL) | nih.gov |
Mechanistic Basis of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption in In Vitro Models)
The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation, several hypotheses have been proposed based on in vitro studies.
One proposed mechanism is the inhibition of crucial enzymes. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit urease, an enzyme vital for the survival of certain bacteria. nih.gov Kinetic studies of the most active compound in one series, 41b, revealed an un-competitive inhibition potential against urease. nih.gov Another study suggested that some antifungal 1,3,4-thiadiazole derivatives may act by inhibiting 14-α-sterol demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis, which is a critical component of fungal cell membranes. nih.gov
Disruption of the cell membrane is another potential mechanism of action. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to easily cross cellular membranes. areeo.ac.ir Research on novel flavonol derivatives containing a 1,3,4-thiadiazole moiety indicated that they could affect the integrity of the fungal cell membrane by inducing the production of reactive oxygen species and causing lipid peroxidation. acs.org Furthermore, scanning and transmission electron microscopy of Phytophthora infestans treated with a 1,3,4-thiadiazole derivative revealed swelling of hyphae, thickening of cell walls, and accumulation of dense bodies, suggesting an impact on cell wall biosynthesis and nutrient transport. scienceopen.com
In Vitro Anticancer Activity and Cellular Pathway Modulation.nih.govnih.govimpactfactor.org
Derivatives of this compound have emerged as a promising class of compounds with significant in vitro anticancer activity against various human cancer cell lines. nih.govnih.govimpactfactor.org Their cytotoxic effects are often attributed to their ability to modulate key cellular pathways involved in cancer cell proliferation and survival.
Cytotoxicity Evaluation in Cancer Cell Lines (In Vitro).nih.govacs.org
The in vitro cytotoxicity of this compound derivatives has been extensively evaluated using various cancer cell lines. These studies have demonstrated a wide range of potencies, with some compounds exhibiting IC50 values in the low micromolar range.
For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues showed significant growth-suppressive activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. exlibrisgroup.com The 4-hydroxy analogue (2h) was particularly active against the SK-MEL-2 cell line with an IC50 value of 4.27 μg/ml. exlibrisgroup.com In another study, new 1,3,4-thiadiazole derivatives were synthesized and evaluated against LoVo and MCF-7 cancer cell lines, with compound 2g demonstrating good anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells. mdpi.com
The substitution pattern on the 5-phenyl ring has been shown to be crucial for cytotoxic activity. exlibrisgroup.com For example, the presence of an electron-withdrawing chlorine atom on the 5-phenyl ring has been reported to boost the cytotoxic activity of thiadiazole derivatives. mdpi.com The table below highlights the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.
Table 3: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2h | SK-MEL-2 (Skin Cancer) | 4.27 µg/ml | exlibrisgroup.com |
| 2j | SK-OV-3 (Ovarian Cancer) | 7.35 µg/ml | exlibrisgroup.com |
| 2h | HCT15 (Colon Cancer) | 8.25 µg/ml | exlibrisgroup.com |
| 2b | A549 (Lung Cancer) | 9.40 µg/ml | exlibrisgroup.com |
| 2g | LoVo (Colon Carcinoma) | 2.44 µM | mdpi.com |
| 2g | MCF-7 (Breast Cancer) | 23.29 µM | mdpi.com |
| 4e | MCF-7 (Breast Cancer) | 2.34 µg/mL | mdpi.com |
| 4i | MCF-7 (Breast Cancer) | Not specified | mdpi.com |
| 4e | HepG2 (Hepatocellular Carcinoma) | 3.13 µg/mL | mdpi.com |
| 4i | HepG2 (Hepatocellular Carcinoma) | Not specified | mdpi.com |
| 20b | HepG-2 (Hepatocellular Carcinoma) | 4.37±0.7 µM | nih.govnih.gov |
| 20b | A-549 (Lung Cancer) | 8.03±0.5 µM | nih.govnih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Modulation (In Vitro).acs.org
The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. acs.org
Several studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, treatment of HepG2 and MCF-7 cells with compounds 4e and 4i led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating that their cytotoxic effect is due to the induction of apoptotic cell death. mdpi.com In another study, newly synthesized 1,3,4-thiadiazole derivatives were found to increase the proportion of apoptotic cells in both LoVo and MCF-7 cell lines. mdpi.com
In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest at different phases. Cell cycle analysis revealed that compounds 4e and 4i induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com Some thiophene (B33073) derivatives containing a 1,3,4-thiadiazole ring have also been shown to induce cell cycle arrest. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Carbonic Anhydrase)
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as enzyme inhibitors, with research highlighting their activity against tyrosine kinases and carbonic anhydrases. These enzymes are crucial in various physiological and pathological processes, making them attractive targets for drug development.
Tyrosine Kinase Inhibition:
The human epidermal growth factor receptor (HER) family, a group of receptor protein tyrosine kinases, plays a vital role in cell growth and proliferation. Overexpression of certain HER members, such as EGFR and HER-2, is associated with the development of various cancers. nih.gov Consequently, inhibiting these kinases is a key strategy in anticancer therapy.
In vitro studies have shown that certain 2,5-disubstituted 1,3,4-thiadiazole derivatives can effectively inhibit EGFR and HER-2. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituent on the phenyl ring. For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were synthesized and evaluated for their potential as tyrosine kinase inhibitors. mdpi.com Molecular docking studies of one such derivative revealed key interactions within the EGFR ATP-binding site, including hydrogen bonds with Met793 and Lys728 residues. mdpi.com Another compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM. mdpi.com
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. Several 1,3,4-thiadiazole derivatives have been investigated as carbonic anhydrase inhibitors.
A series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including acetazolamide, demonstrated significant inhibitory activity against carbonic anhydrase II (CA-II), an isoenzyme present in the ciliary epithelium. nih.gov The inhibition constants (I₅₀) for these compounds ranged from 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M. nih.gov Further studies on bis-sulfonamides with 1,3,4-thiadiazole heterocyclic rings showed them to be potent inhibitors of the cytosolic CA-II and transmembrane CA-IX, with inhibition constants in the nanomolar range. mdpi.com
The following table summarizes the in vitro enzyme inhibitory activities of selected 1,3,4-thiadiazole derivatives.
In Vitro Anti-inflammatory Properties and Target Modulation
Derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole have demonstrated notable in vitro anti-inflammatory activities. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to modulate key inflammatory pathways.
One study investigated a series of 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives for their anti-inflammatory effects. researchgate.netsphinxsai.com Among the tested compounds, 2-p-aminophenyl-4-phenyl-5-imino-Δ²-1,3,4-thiadiazole showed the most significant activity. sphinxsai.com Another study synthesized new 1-acyl derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and related 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles, several of which exhibited anti-inflammatory properties. nih.gov
The anti-inflammatory mechanism of thiadiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. ejbps.com By containing a non-acidic core, these compounds may offer a reduced risk of the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ejbps.com
The table below presents the anti-inflammatory activity of some 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives, showing the percentage of inhibition of paw edema at different time points.
In Vitro Anticonvulsant Activity and Receptor Interaction Mechanisms
The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of new anticonvulsant agents. nih.gov These compounds are often evaluated in vitro using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov
The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is often linked to their interaction with the GABAergic system. frontiersin.org Specifically, they are thought to enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, by interacting with the GABA-A receptor. This interaction can lead to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, thus preventing seizures. frontiersin.org The ability of these compounds to cross the blood-brain barrier is facilitated by their mesoionic nature. nih.govfrontiersin.org
Structure-activity relationship (SAR) studies have shown that the anticonvulsant potency of these derivatives is influenced by the substituents on the thiadiazole ring. Electron-withdrawing groups on a phenyl ring attached to the thiadiazole core have been shown to enhance anticonvulsant activity. frontiersin.org For example, a series of 1-{5-[(substituted benzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea derivatives were synthesized, and it was found that chloro substitution on the benzyl (B1604629) thiol ring and bromo substitution on the phenyl urea (B33335) ring resulted in good anticonvulsant activity. frontiersin.org
The following table presents data on the anticonvulsant activity of selected 1,3,4-thiadiazole derivatives.
In Vitro Antiviral Efficacy and Viral Target Interaction (e.g., M2 Proton Channel)
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been investigated for their antiviral properties against a range of viruses. One notable target for these compounds is the M2 proton channel of the influenza A virus, which is essential for viral replication.
A study focusing on the interaction between 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal led to the synthesis of novel isomeric classes, including 7-benzylidene- benthamdirect.commdpi.comnih.govtriazolo[3,4-b] benthamdirect.comnih.govresearchgate.netthiadiazines and 8-phenyl- benthamdirect.commdpi.comnih.govtriazolo[3,4-b] benthamdirect.comnih.govresearchgate.netthiadiazepines. nih.gov When tested in vitro against the influenza A/Puerto Rico/8/34 (H1N1) virus, several of these compounds demonstrated significant antiviral activity. nih.gov Notably, 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol exhibited a high selectivity index (SI) of over 300. nih.gov
Other studies have explored the antiviral activity of 1,3,4-thiadiazole derivatives against Tobacco Mosaic Virus (TMV). mdpi.com A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed excellent protective activity against TMV in vivo. mdpi.com Compound E2 from this series had an EC₅₀ of 203.5 µg/mL, which was more potent than the commercial agent ningnanmycin. mdpi.com
The table below summarizes the in vitro antiviral activity of selected thiadiazole derivatives.
Other Investigated In Vitro Biological Activities (e.g., Antioxidant Properties, Antiparasitic Activity)
Beyond the activities previously mentioned, derivatives of this compound have been explored for other potential therapeutic applications, including antioxidant and antiparasitic activities.
Antioxidant Properties:
Several studies have highlighted the antioxidant potential of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. One study synthesized novel 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols and evaluated their antioxidant activity in vitro. researchgate.net Some of these compounds were found to be more potent than existing antioxidants. researchgate.net Another study reported that a 1,2,4-triazole-5-thione derivative showed a higher inhibition of DPPH free radicals compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com Furthermore, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, surpassing that of the standard drug. nih.gov
Antiparasitic Activity:
The 1,3,4-thiadiazole scaffold has also been investigated for its antiparasitic properties. While specific in vitro data for this compound derivatives against parasites is limited in the provided context, the broader class of thiadiazole compounds has shown promise in this area.
The table below summarizes other investigated in vitro biological activities of thiadiazole derivatives.
Applications in Materials Science and Advanced Chemical Systems
Role as Versatile Intermediates in Fine Chemical Synthesis
3-Phenyl-1,2,4-thiadiazole-5-thiol serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. The reactivity of its thiol group allows for a range of chemical modifications, making it a versatile building block for creating fine chemicals with desired properties.
Research has demonstrated that the 1,2,4-thiadiazole (B1232254) core is a key pharmacophore in medicinal chemistry, and derivatives are often synthesized to explore new therapeutic agents. The thiol group can be a starting point for introducing different functional groups, thereby altering the molecule's biological activity or physical properties. For example, thiadiazole derivatives are used as precursors in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org
The synthesis of new Schiff bases, which are compounds containing a carbon-nitrogen double bond, often utilizes amino-thiadiazole precursors. These Schiff bases are themselves important intermediates in the synthesis of other heterocyclic compounds or can be evaluated for their own biological activities. nih.gov For instance, new series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and subsequently used to create clubbed 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) structures. nih.gov The synthesis of these complex molecules often proceeds in high yields, as illustrated in the following table.
Table 1: Examples of Reactions Using Thiadiazole Intermediates
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Benzaldehyde Derivatives | Schiff Bases | 90-94% | nih.gov |
| Phenylthiosemicarbazide and Methoxy (B1213986) Cinnamic Acid | Phosphorus Oxychloride | 1,3,4-Thiadiazole Derivatives | Not Specified | rsc.org |
| 4-Methyl-2-(2-((E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-((E)-phenyldiazenyl)thiazole | Acetic Acid | Thiazole Derivative | 75% | nih.gov |
Application in Corrosion Inhibition Research
The presence of sulfur and nitrogen atoms within the 1,2,4-thiadiazole ring makes this compound and its derivatives effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net These heteroatoms act as active centers for adsorption onto metal surfaces, forming a protective film that shields the metal from corrosive agents. researchgate.netaspur.rs
The mechanism of inhibition involves the interaction of the lone pair of electrons on the sulfur and nitrogen atoms with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer on the metal surface. researchgate.net The phenyl group can further enhance this protective effect through its electron-donating nature and by increasing the surface area covered by the inhibitor molecule.
Studies on compounds with similar structures have demonstrated high inhibition efficiencies. For example, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea has shown a corrosion inhibition efficiency of up to 93.9% for mild steel in a 1 M HCl solution. researchgate.net Another related compound, 4-amino-5-phenyl-1,2,4-triazole-3-thione, has been reported to achieve an inhibition efficiency of around 98% for copper in a 3% NaCl solution. imist.ma
Table 2: Corrosion Inhibition Efficiency of Related Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | Mild Steel | 1 M HCl | 93.9 | researchgate.net |
| 4-amino-5-phenyl-1,2,4-triazole-3-thione | Copper | 3% NaCl | ~98 | imist.ma |
| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 1.0 M HCl | 82 | uotechnology.edu.iq |
Development of Polymeric Frameworks and Extended Structures
The ability of the 1,2,4-thiadiazole ring to coordinate with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are extended structures where metal ions or clusters are linked by organic molecules, in this case, derivatives of this compound.
The nitrogen and sulfur atoms of the thiadiazole ring can act as donor sites, binding to metal centers to create one, two, or three-dimensional networks. mdpi.com The properties of the resulting polymeric framework, such as its porosity, stability, and catalytic or sensory capabilities, can be tuned by varying the metal ion and the specific structure of the thiadiazole-based ligand. Thiol and thioether-based MOFs represent a specific category where the sulfur functionality plays a key role in the framework's structure and properties. rsc.org
For instance, luminescent MOFs have been developed using thiadiazole-based linkers. mdpi.com These materials can exhibit fluorescence that is sensitive to the presence of certain analytes, making them promising for chemical sensor applications. The rigid and planar nature of the thiadiazole ring can also contribute to the formation of well-ordered and stable frameworks. mdpi.com
Advanced Functional Materials Development
Beyond its role as an intermediate and a corrosion inhibitor, this compound and its derivatives are being explored for the development of a range of advanced functional materials. These materials leverage the unique electronic and optical properties conferred by the thiadiazole ring.
One significant area of application is in the creation of azo dyes. rsc.orgmdpi.comrsc.org By diazotizing an amino-substituted thiadiazole and coupling it with another aromatic compound, a wide variety of dyes can be synthesized. ekb.egresearch-nexus.net These dyes can exhibit a range of colors and are being investigated for use in textiles, printing inks, and even in high-tech applications such as dye-sensitized solar cells. rsc.orgekb.egresearch-nexus.net
Furthermore, thiadiazole derivatives have been studied for their nonlinear optical (NLO) properties. spiedigitallibrary.orgrsc.org NLO materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical computing and telecommunications. The presence of donor and acceptor groups across the conjugated thiadiazole system can lead to large molecular hyperpolarizabilities, a key requirement for NLO activity. rsc.org Research into thiazolo[5,4-d]thiazole-bridged porphyrin organic frameworks has shown promising NLO properties, highlighting the potential of such extended conjugated systems. nih.govull.esresearchgate.net
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to 3-Phenyl-1,2,4-thiadiazole-5-thiol Chemistry
Research specifically focused on this compound is limited, with much of the available information stemming from chemical databases and general studies on the 1,2,4-thiadiazole (B1232254) class. The compound is primarily recognized by its CAS number, 20069-34-5. nih.govguidechem.com
Key established knowledge includes its structure and tautomerism. The compound exists in equilibrium between the thiol and thione forms, with the latter, 3-phenyl-2H-1,2,4-thiadiazole-5-thione , being the preferred IUPAC name. nih.gov This tautomeric nature is a critical feature, influencing its reactivity and potential interactions with biological targets. isres.org While general synthetic routes to the 3,5-disubstituted 1,2,4-thiadiazole core have been established, such as the oxidative dimerization of thioamides or the cycloaddition of nitrile sulfides to nitriles, specific high-yield syntheses and detailed reaction mechanisms for this particular compound are not widely published. isres.org
The primary contribution of existing research has been the fundamental characterization of the molecule and its inclusion in broader chemical libraries, which makes it available for screening and further synthetic elaboration. Unlike many of its 1,3,4-thiadiazole (B1197879) cousins, it has not yet been the subject of extensive biological or material science investigations. researchgate.netajprd.commdpi.com
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-phenyl-2H-1,2,4-thiadiazole-5-thione | nih.gov |
| Molecular Formula | C₈H₆N₂S₂ | nih.gov |
| Molecular Weight | 194.3 g/mol | nih.gov |
| CAS Number | 20069-34-5 | nih.gov |
| Tautomeric Form | Exists in thiol-thione equilibrium | isres.org |
Unexplored Avenues and Future Research Directions in the Field
The limited research into this compound means that numerous avenues remain unexplored. The compound's structure presents clear opportunities for future investigation, primarily centered on its reactive thiol/thione group and the established biological potential of the 1,2,4-thiadiazole nucleus.
Synthetic Chemistry and Derivatization:
Thiol Group Reactivity: The thiol group is a versatile synthetic handle. Future work should explore its alkylation, acylation, and oxidation to create novel libraries of derivatives. S-alkylation, for instance, could introduce a variety of functional groups, modulating the compound's solubility and biological activity.
Substitution on the Phenyl Ring: The phenyl group at position 3 is amenable to electrophilic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro, methoxy (B1213986) groups). These modifications would systematically alter the electronic properties and steric profile of the molecule, enabling structure-activity relationship (SAR) studies.
Advanced Synthesis: Development of novel, efficient, and scalable synthetic methodologies for this specific compound and its derivatives is a crucial first step to facilitate broader research.
Biological and Pharmacological Screening:
Enzyme Inhibition: The 1,2,4-thiadiazole ring is known to act as an electrophilic "warhead" that can target cysteine residues in enzymes, leading to their inactivation. nih.gov A significant future direction would be to screen this compound and its derivatives as inhibitors of cysteine-dependent enzymes like cathepsins and caspases, which are implicated in cancer and inflammation. nih.gov
Antimicrobial and Antifungal Activity: Thiadiazole derivatives are well-documented as potent antimicrobial and antifungal agents. nih.gov The title compound should be systematically evaluated against a panel of pathogenic bacteria and fungi.
Anticancer Potential: The 1,3,4-thiadiazole scaffold is present in numerous anticancer agents, and the 1,2,4-isomer also shows promise. mdpi.comnih.gov Future studies should include cytotoxicity screening against various cancer cell lines (e.g., breast, lung, colon) to determine its potential as an anticancer lead compound.
| Research Area | Specific Focus | Justification |
|---|---|---|
| Synthetic Elaboration | S-alkylation/acylation of the thiol group; Substitution on the phenyl ring. | Creates diverse chemical libraries for SAR studies. |
| Medicinal Chemistry | Screening as a cysteine protease inhibitor (e.g., cathepsins). | The 1,2,4-thiadiazole ring is a known thiol-trapping agent. nih.gov |
| Antimicrobial Research | In vitro testing against Gram-positive and Gram-negative bacteria and pathogenic fungi. | Thiadiazole heterocycles are established antimicrobial scaffolds. nih.gov |
| Oncology | Cytotoxicity assays against human cancer cell lines. | The thiadiazole core is a recognized pharmacophore in anticancer drug design. mdpi.commdpi.com |
| Materials Science | Evaluation as a corrosion inhibitor for metals in acidic media. | Thiol and heterocyclic compounds are effective corrosion inhibitors. guidechem.com |
Potential for Interdisciplinary Research and Novel Applications of this compound and its Derivatives
The unique structural features of this compound make it a candidate for research that spans multiple scientific disciplines.
Medicinal Chemistry and Chemical Biology: The potential for this compound to act as a covalent inhibitor of cysteine proteases opens a significant field of interdisciplinary research. nih.gov This would involve collaboration between synthetic chemists to create focused libraries of derivatives, and chemical biologists to perform enzymatic assays, proteomic studies to identify targets, and structural biologists to obtain X-ray crystal structures of enzyme-inhibitor complexes. This work could lead to the development of novel therapeutic agents for diseases ranging from cancer to arthritis.
Agricultural Science: Many commercial fungicides and herbicides are nitrogen- and sulfur-containing heterocyclic compounds. An interdisciplinary effort between chemists and plant scientists could explore the potential of this compound and its derivatives as new agrochemicals. This would involve screening for activity against common plant pathogens and weeds.
Materials Science and Engineering: The presence of a soft sulfur atom in the thiol group and the aromatic nature of the rings suggest potential applications in materials science. Research in collaboration with materials scientists and engineers could focus on:
Corrosion Inhibition: Evaluating its efficacy in protecting industrial metals like steel and aluminum from corrosion.
Polymer Chemistry: Using the thiol as a monomer or chain-transfer agent in polymer synthesis to create novel materials with unique optical or conductive properties.
Coordination Chemistry: Employing the compound as a ligand to form coordination complexes with various metals. These complexes could possess interesting catalytic, magnetic, or photoluminescent properties.
Q & A
Q. What are the standard synthetic routes for 3-phenyl-1,2,4-thiadiazole-5-thiol, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or alkylation of precursor heterocycles. A common method involves reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid . Optimization includes varying reaction time (e.g., 2 hours for bromoalkane alkylation in propan-2-ol ), temperature (reflux conditions), and stoichiometric ratios. Purity is confirmed via elemental analysis (error margin ≤0.4%) and spectroscopic methods (¹H NMR, IR) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?
Key techniques include:
- ¹H NMR : Peaks at δ 12.71 ppm (S–H), 7.54–6.90 ppm (aromatic protons), and 4.14 ppm (S–CH₂) confirm substituent positions .
- IR spectroscopy : S–H stretches (~2500 cm⁻¹) and C=N/C=S vibrations (1600–1400 cm⁻¹) .
- Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: 40.98% observed vs. 41.06% calculated) .
Q. How should this compound be stored to ensure stability during experiments?
Short-term storage at –4°C (1–2 weeks) and long-term storage at –20°C (1–2 years) in airtight containers to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can computational methods enhance the characterization of this compound derivatives?
Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). These align with experimental IR/NMR data to validate structures and reactivity . Quantum chemical software (e.g., Gaussian) can model substituent effects on tautomerism or charge distribution, aiding in rational design .
Q. What strategies resolve contradictions in synthetic yield or spectral data across studies?
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous propan-2-ol for alkylation ).
- Variable screening : Use factorial design to test temperature, time, and reagent ratios. For example, extending reaction time from 2 to 4 hours increased yields from 73% to 85% in some alkylation reactions .
- Cross-validation : Compare NMR data with computational predictions to identify spectral anomalies .
Q. How is biological activity predicted for novel this compound derivatives?
Tools like Pass Online® predict antimicrobial or anticancer activity by comparing molecular descriptors with known bioactive compounds . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., bacterial enzymes or tumor suppressors), guiding prioritization of derivatives for in vitro testing .
Q. What methodologies explore structure-activity relationships (SAR) in this compound class?
- Substituent variation : Introduce alkyl/aryl groups at the 5-position to modulate lipophilicity and bioavailability. For example, longer alkyl chains (n=10) enhance membrane permeability .
- Pharmacophore mapping : Identify critical moieties (e.g., thiol group for metal chelation) using comparative SAR studies .
- In vitro assays : Test derivatives against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀) to correlate structural changes with potency .
Methodological Tables
Q. Table 1. Optimization of Alkylation Reaction Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C (reflux) | Maximizes reaction rate |
| Reaction Time | 2–4 hours | Yield increase: 73% → 85% |
| Solvent | Anhydrous propan-2-ol | Prevents hydrolysis |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 12.71 (S–H), 4.14 ppm (S–CH₂) | |
| IR | 2500 cm⁻¹ (S–H), 1600 cm⁻¹ (C=N) | |
| Elemental Analysis | C: 40.98%, N: 26.06%, S: 29.83% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
